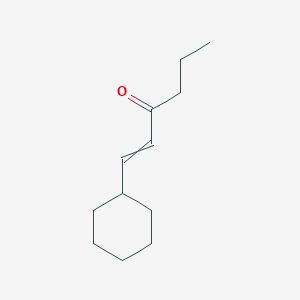

1-Cyclohexylhex-1-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

61759-47-5 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-cyclohexylhex-1-en-3-one |

InChI |

InChI=1S/C12H20O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h9-11H,2-8H2,1H3 |

InChI Key |

AFKGEWBQCMCEET-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C=CC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclohexylhex 1 En 3 One and Analogous Enones

Strategic Approaches to Constructing the Hex-1-en-3-one Moiety

The formation of the core hex-1-en-3-one structure, an α,β-unsaturated ketone, can be achieved through several robust synthetic strategies. These methods focus on the efficient construction of the conjugated system and the carbon framework.

Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and a direct route to α,β-unsaturated carbonyl compounds. The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, followed by a dehydration step to yield the enone. The formation of the conjugated system is a strong thermodynamic driving force for this dehydration, which can occur under acidic or basic conditions. organic-chemistry.orglibretexts.org

The Claisen-Schmidt reaction, a variation of the aldol condensation, specifically involves the reaction of a ketone with an aromatic or non-enolizable aldehyde and is highly effective for synthesizing α,β-unsaturated derivatives. libretexts.org For the synthesis of a hex-1-en-3-one moiety, this would typically involve the reaction of a four-carbon ketone (like butan-2-one) with a two-carbon aldehyde (like acetaldehyde), or a three-carbon ketone (acetone) with a three-carbon aldehyde (propionaldehyde), followed by dehydration.

The general mechanism involves:

Enolate Formation: A base abstracts an α-hydrogen from the ketone to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy ketone (aldol adduct).

Dehydration: Under heating or catalysis (acid or base), a molecule of water is eliminated to form the C=C double bond in conjugation with the carbonyl group. libretexts.org

Table 1: Examples of Aldol Condensation for Enone Synthesis

| Ketone Reactant | Aldehyde Reactant | Base/Catalyst | Product Type | Reference |

| Acetone | Benzaldehyde | NaOH | α,β-Unsaturated Ketone | libretexts.org |

| Cyclohexanone | Aryl Aldehyde | Ruthenium Complex | β,γ-Disubstituted Enone | researchgate.net |

| β-Ketoester (saponified) | Various Aldehydes | KOH, then HCl | α,β-Unsaturated Ketone | acs.org |

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for forming C-C bonds with high precision. These methods can be adapted to construct the hex-1-en-3-one skeleton by coupling appropriate vinyl and acyl fragments.

Notable cross-coupling reactions for enone synthesis include:

Suzuki Coupling: This reaction couples an organoboron compound (e.g., a vinylboronic acid) with an organohalide (e.g., an acyl chloride) in the presence of a palladium catalyst and a base.

Heck Reaction: This reaction forms a substituted alkene by coupling an alkene with an organohalide. It can be used to introduce the vinyl group adjacent to a carbonyl precursor. organic-chemistry.org

Stille Coupling: This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. A vinylstannane could be coupled with an acyl chloride to yield the enone.

A specific method for synthesizing (Z)-α,β-unsaturated ketones involves a palladium-catalyzed cross-coupling reaction between acyl alkenylindium reagents and aryl or vinyl halides/triflates. acs.org This approach demonstrates good functional group tolerance and yields. acs.org For instance, the reaction of an acyl alkenylindium reagent with ethyl 4-bromobenzoate in the presence of a PdCl₂(PPh₃)₂ catalyst yields the corresponding α,β-unsaturated ketone. acs.org

Table 2: Cross-Coupling Strategies for Enone Synthesis

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Vinylboronic Acid | Acyl Halide | Pd(0) catalyst, Base | α,β-Unsaturated Ketone | organic-chemistry.org |

| Stille Coupling | Vinylstannane | Acyl Chloride | Pd(0) catalyst | α,β-Unsaturated Ketone | N/A |

| Acyl Alkenylindium Coupling | Acyl Alkenylindium | Aryl Iodide/Bromide | PdCl₂(PPh₃)₂, LiCl | (Z)-α,β-Unsaturated Ketone | acs.org |

| Iron-Catalyzed Coupling | Enol Tosylate | Grignard Reagent | Iron(III) Chloride | Trisubstituted Enone | organic-chemistry.org |

Modern synthetic chemistry increasingly relies on transition metal-catalyzed reactions that create complex molecules efficiently, often by activating otherwise inert C-H bonds. These methods offer novel pathways to enones that are atom-economical and can reduce the need for pre-functionalized starting materials. researchgate.net

One such strategy is the palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes, which generates acyclic α,β-unsaturated ketones with high stereoselectivity under mild conditions. acs.org The proposed mechanism involves an oxypalladation of the alkyne, followed by a Heck-like process with the alkene. acs.org

Furthermore, ketone-directed C-H functionalization has emerged as a powerful strategy. Catalytic systems can direct the functionalization of a C-H bond at the β-position of a ketone or facilitate the α-alkenylation with unactivated olefins. For example, palladium catalysts can enable the direct dehydrogenation of cyclic ketones to their corresponding enones using molecular oxygen as the oxidant, a green and efficient method. organic-chemistry.org

Table 3: Selected Transition Metal-Catalyzed Enone Syntheses

| Catalyst System | Substrates | Reaction Type | Key Feature | Reference |

| Pd(II) / Oxidant | Alkynamide, Terminal Alkene | Oxidative Coupling | Forms acyclic E-α,β-unsaturated ketones | acs.org |

| Pd(DMSO)₂(TFA)₂ / O₂ | Cyclohexanones | Direct Dehydrogenation | Uses O₂ as a green oxidant | organic-chemistry.org |

| Ru(p-cymene)Cl₂]₂ | Aryl Bromide, 2-Arylacrylic Acid | Vinylic C-H Activation | High yield of (Z)-diarylacrylic acids | organic-chemistry.org |

Introduction of the Cyclohexyl Moiety and Stereochemical Considerations

Introducing the cyclohexyl group and controlling the resulting stereochemistry are critical steps in synthesizing specific isomers of 1-cyclohexylhex-1-en-3-one. The spatial arrangement of substituents can significantly impact the molecule's biological activity and physical properties.

The cyclohexyl group can be introduced via nucleophilic addition of a cyclohexyl organometallic reagent (e.g., cyclohexyllithium or a cyclohexyl Grignard reagent) to an appropriate electrophile. In the context of enones, conjugate addition (1,4-addition or Michael addition) is a powerful method for introducing substituents at the β-position. pressbooks.pub

The stereochemistry of nucleophilic addition to cyclic ketones like cyclohexanone is influenced by both steric and electronic factors. researchgate.net Steric hindrance generally favors equatorial attack, while electronic effects, such as stabilizing interactions between the forming σ-bond and adjacent C-C or C-H bonds, can favor axial attack. researchgate.net These principles also apply to the addition to acyclic systems where facial selectivity is controlled by existing stereocenters or chiral reagents.

Organocuprates (Gilman reagents) are particularly effective for achieving 1,4-conjugate addition to α,β-unsaturated ketones with high stereoselectivity, providing a reliable method for introducing the cyclohexyl group at the β-position of a precursor enone.

Asymmetric synthesis provides the most sophisticated control over stereochemistry. This is often achieved by using either a chiral auxiliary or a chiral catalyst.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries used to control the stereochemistry of aldol reactions and alkylations of enolates. wikipedia.orgorganicchemistrydata.org In a relevant synthesis, a chiral auxiliary could be attached to a carboxylic acid precursor, which is then elaborated into the hex-1-en-3-one skeleton, with the auxiliary guiding the stereoselective introduction of substituents. semanticscholar.org

Chiral catalysts , on the other hand, create a chiral environment that influences the transition state of the reaction, leading to one enantiomer or diastereomer in excess. Organocatalysis, for example, has been successfully applied to the asymmetric synthesis of cyclohexenone derivatives through tandem Michael addition-Wittig reactions, achieving excellent diastereo- and enantioselectivities. organic-chemistry.org An asymmetric aldol reaction induced by a chiral auxiliary derived from (-)-ephedrine has also been described, showcasing a practical method for creating chiral β-hydroxy ketones, which are precursors to chiral enones. acs.org

Table 4: Methods for Stereochemical Control

| Method | Approach | Key Reagent/Component | Typical Outcome | Reference |

| Stereoselective Addition | 1,4-Conjugate Addition | Cyclohexyl organocuprate | Introduction of β-cyclohexyl group | pressbooks.pub |

| Chiral Auxiliary Synthesis | Auxiliary-controlled aldol | Evans' Oxazolidinones | Diastereoselective aldol adduct formation | wikipedia.orgorganicchemistrydata.org |

| Chiral Auxiliary Synthesis | Auxiliary-controlled alkylation | Pseudoephedrine amides | Diastereoselective α-alkylation | wikipedia.org |

| Asymmetric Catalysis | Organocatalytic cascade | Chiral secondary amine | Enantio- and diastereoselective cyclohexenone synthesis | organic-chemistry.org |

Convergent and Divergent Synthetic Pathways to this compound

Two primary convergent strategies for the synthesis of this compound are the Aldol condensation and the Michael addition.

Aldol Condensation Route:

A highly effective and atom-economical approach to this compound is the Claisen-Schmidt condensation, a variation of the aldol condensation. study.com This reaction involves the base- or acid-catalyzed reaction between an aldehyde and a ketone. For the synthesis of the target compound, cyclohexanecarboxaldehyde would be reacted with 2-pentanone.

In this proposed pathway, the enolate of 2-pentanone, formed by the action of a base, would act as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. The resulting β-hydroxy ketone (aldol addition product) can then be readily dehydrated, often under the reaction conditions, to yield the α,β-unsaturated ketone, this compound. The stability of the conjugated enone system provides the thermodynamic driving force for the dehydration step. youtube.com Organocatalysis has also been shown to be effective for similar aldol reactions between cyclohexanecarboxaldehyde and ketones. researchgate.net

Table 1: Proposed Aldol Condensation for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Cyclohexanecarboxaldehyde | 2-Pentanone | NaOH or KOH in EtOH/H₂O, heat; or Acid catalyst (e.g., H₂SO₄), heat | This compound |

Michael Addition Route:

An alternative convergent approach involves the conjugate addition, or Michael addition, of an organometallic reagent to an α,β-unsaturated ketone. masterorganicchemistry.comchemistrysteps.com In this strategy, a cyclohexyl nucleophile is added to a pre-formed enone backbone. A suitable substrate for this reaction would be hex-1-en-3-one.

The nucleophilic cyclohexyl group can be delivered in the form of a Gilman reagent (a lithium diorganocuprate), such as lithium dicyclohexylcuprate. These organocuprate reagents are known to favor 1,4-addition to α,β-unsaturated carbonyl compounds. reddit.com The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated during workup to afford the desired saturated ketone, 1-cyclohexylhexan-3-one. To obtain the target enone, a subsequent dehydrogenation step would be necessary. This two-step sequence, while less direct than the aldol condensation, offers a powerful method for the construction of the carbon skeleton.

A divergent synthesis of this compound and its analogs could be envisioned starting from a common precursor that allows for the introduction of various substituents. For instance, a β-keto ester, such as ethyl 2-cyclohexyl-3-oxohexanoate, could serve as a versatile intermediate.

From this common intermediate, a variety of synthetic transformations could be employed to generate a library of related compounds. For example, decarboxylation under specific conditions would lead to 1-cyclohexylhexan-3-one, which could then be converted to this compound through established dehydrogenation methods. Alternatively, the β-keto ester could be subjected to reactions at the ketone or ester functionalities to produce a range of other derivatives. This strategy allows for the efficient exploration of the chemical space around the target molecule from a single, readily accessible starting material.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexylhex 1 En 3 One

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

Nucleophilic attack on an α,β-unsaturated ketone like 1-Cyclohexylhex-1-en-3-one can occur at two distinct positions. Attack at the carbonyl carbon is known as 1,2-addition, while attack at the β-carbon is termed 1,4-conjugate addition. lumenlearning.comlibretexts.orgwikipedia.org The competition between these two pathways is a central theme in the reactivity of this class of compounds.

The 1,4-conjugate addition, often referred to as the Michael reaction, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. wikipedia.orgbyjus.com This reaction is characteristic of softer, less basic nucleophiles. The mechanism proceeds via nucleophilic attack on the β-carbon, which generates an enolate intermediate. byjus.comlibretexts.org This enolate is stabilized by resonance, with the negative charge delocalized across the oxygen and the α-carbon. wikipedia.orgchemistrysteps.com Subsequent protonation, typically during workup, leads to the formation of the final saturated ketone product through a process called tautomerization. lumenlearning.comlibretexts.orglibretexts.org

The Michael reaction is a powerful tool for carbon-carbon bond formation. wikipedia.orgbyjus.com For this compound, typical nucleophiles that favor this pathway include Gilman reagents (lithium diorganocuprates), enamines, and stabilized enolates such as those derived from malonic esters. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

Table 1: Examples of Michael Donors for Reaction with this compound

| Nucleophile Class | Specific Example | Expected Product |

| Gilman Reagent | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Cyclohexyl-4-methylhexan-3-one |

| Stabilized Enolate | Diethyl malonate | Diethyl 2-(1-cyclohexyl-3-oxohexyl)malonate |

| Amine | Methylamine | 3-(Methylamino)-1-cyclohexylhexan-3-one wikipedia.org |

| Thiol | Thiophenol | 1-Cyclohexyl-4-(phenylthio)hexan-3-one |

In contrast to 1,4-addition, 1,2-addition involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This pathway is favored by hard, strongly basic nucleophiles. libretexts.orglibretexts.orglibretexts.org Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are classic examples of nucleophiles that predominantly yield 1,2-addition products when reacting with α,β-unsaturated ketones. stackexchange.comwikipedia.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, breaking the C=O π-bond and forming a magnesium or lithium alkoxide intermediate. masterorganicchemistry.com An acidic workup then protonates the alkoxide to furnish the corresponding allylic alcohol. masterorganicchemistry.comyoutube.com For example, the reaction of this compound with methylmagnesium bromide would be expected to produce 1-Cyclohexyl-3-methylhex-1-en-3-ol. stackexchange.comlibretexts.org

The chemo- and regioselectivity of nucleophilic attack on this compound is largely governed by the nature of the nucleophile, a concept explained by Hard/Soft Acid/Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.

Kinetic vs. Thermodynamic Control : 1,2-addition is generally a faster, kinetically controlled process, as the carbonyl carbon is more electrophilic. libretexts.orgjove.comlibretexts.org This reaction is often irreversible when strong nucleophiles like Grignard or organolithium reagents are used. libretexts.orglibretexts.org Conversely, 1,4-addition is often reversible and thermodynamically controlled, particularly with weaker nucleophiles. lumenlearning.comlibretexts.orglibretexts.org The 1,4-adduct is typically more stable because it retains the strong carbonyl C=O bond. lumenlearning.comjove.com

Influence of the Nucleophile :

Hard Nucleophiles (e.g., Grignard reagents, organolithiums, lithium aluminum hydride) preferentially attack the hard carbonyl carbon, leading to 1,2-addition products. stackexchange.comjove.com

Soft Nucleophiles (e.g., Gilman reagents, thiols, amines, stabilized enolates) favor attack at the soft β-carbon, resulting in 1,4-addition products. masterorganicchemistry.comjove.comyoutube.com

Table 2: Selectivity of Nucleophilic Addition to this compound

| Nucleophile | Reagent Type | Expected Major Product |

| Methylmagnesium bromide (CH₃MgBr) | Hard | 1,2-Addition |

| Methyllithium (CH₃Li) | Hard | 1,2-Addition |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Soft | 1,4-Addition |

| Sodium cyanide (NaCN) | Soft | 1,4-Addition |

| Diethyl malonate enolate | Soft | 1,4-Addition |

Pericyclic Reactions and Cycloadditions

The conjugated π-system of this compound also allows it to participate in pericyclic reactions, where electron reorganization occurs in a single, concerted cyclic transition state.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org α,β-Unsaturated ketones can act as either the diene (4π electron component) or, more commonly, the dienophile (2π electron component). wikipedia.orgnih.gov

As a Dienophile : This is the more typical role for enones. The electron-withdrawing nature of the carbonyl group activates the C=C double bond, making it an effective dienophile for reactions with electron-rich dienes. princeton.edu For example, this compound could react with a diene like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to form a cyclohexene-derived ring system. nih.govstudy.com The reaction generally proceeds with high regio- and stereoselectivity. youtube.com

As a Heterodiene : Less commonly, the C=C-C=O system can act as a heterodiene, with the carbonyl group participating in the reaction. This type of reaction, known as an oxa-Diels-Alder or hetero-Diels-Alder reaction, typically requires specific substrates or catalysis, such as Lewis acids, to proceed efficiently. acs.orgacs.org

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a π-bonded species (the "enophile"). wikipedia.orglibretexts.org It involves the transfer of the allylic hydrogen and the formation of a new sigma bond, with a corresponding shift of the π-bonds. wikipedia.org

In the context of this compound, an intramolecular variant known as the Conia-ene reaction is possible if the molecule possesses an appropriately positioned unsaturated tether. wikipedia.orgorganic-chemistry.org In this reaction, the enol form of the ketone acts as the ene component. wikipedia.orgnorthwestern.edu The reaction typically requires high temperatures, although Lewis acid catalysis can facilitate the process under milder conditions. libretexts.orgorganic-chemistry.org This reaction is a valuable method for constructing five- and six-membered carbocyclic rings. wikipedia.orgorganic-chemistry.org

Enolate Chemistry and Alpha-Substitution Reactions

The presence of acidic protons at the α and γ positions of this compound allows for the formation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is a critical aspect of its chemistry.

The deprotonation of α,β-unsaturated ketones like this compound can lead to two different enolates: the kinetic enolate and the thermodynamic enolate. udel.edu The kinetic enolate is formed more rapidly by removing a proton from the less sterically hindered α-position. chemistrysteps.com This process is typically favored by using strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures in aprotic solvents. chemistrysteps.comjove.com These conditions promote rapid and irreversible deprotonation. udel.edu

Conversely, the thermodynamic enolate is the more stable of the two and is formed by removing a proton from the γ-position, resulting in a more substituted and conjugated double bond. jove.commasterorganicchemistry.com The formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures and the use of weaker bases in protic solvents. jove.com The increased stability of the thermodynamic enolate is attributed to greater delocalization of the negative charge across the conjugated system. stackexchange.commit.edu

Factors Influencing Enolate Formation:

| Factor | Favors Kinetic Enolate | Favors Thermodynamic Enolate |

| Base | Strong, bulky (e.g., LDA) chemistrysteps.comjove.com | Weaker, non-hindered (e.g., NaH, alkoxides) chemistrysteps.comjove.com |

| Temperature | Low (e.g., -78 °C) jove.com | Higher (e.g., room temperature) jove.com |

| Solvent | Aprotic (e.g., THF) jove.com | Protic (e.g., ethanol) jove.com |

| Reaction Time | Short | Long |

The regioselective formation of these enolates is a powerful tool in organic synthesis, allowing for controlled functionalization at either the α or γ position. bham.ac.uk

Once formed, the enolate of this compound can act as a nucleophile and react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. chemistrysteps.comlibretexts.org This results in the formation of a new carbon-carbon bond at the α-carbon. jove.com The success of this alkylation is dependent on the nature of the alkyl halide, with primary and secondary halides being the most effective. libretexts.org Tertiary halides are prone to undergoing elimination reactions. libretexts.org

The choice between kinetic and thermodynamic conditions for enolate formation dictates the site of alkylation. Alkylation of the kinetic enolate leads to substitution at the less substituted α-carbon, while alkylation of the thermodynamic enolate results in substitution at the γ-carbon. chemistrysteps.com It is crucial to use a strong base to ensure complete formation of the enolate, thereby preventing the starting ketone from acting as an electrophile and leading to self-condensation side reactions. chemistrysteps.com Besides alkyl halides, other electrophiles can also be used to quench the enolate, leading to a variety of functionalized products.

Oxidation and Reduction Processes

The dual functionality of this compound, possessing both a carbonyl group and a carbon-carbon double bond, allows for a range of selective oxidation and reduction reactions.

The reduction of α,β-unsaturated ketones can yield different products depending on the reagents and reaction conditions.

1,2-Reduction (Carbonyl Reduction) : The selective reduction of the carbonyl group to an allylic alcohol, while leaving the carbon-carbon double bond intact, is known as a 1,2-reduction. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide chloride like cerium(III) chloride (CeCl₃) in methanol, is a highly effective method for achieving this transformation. organic-chemistry.orgthermofisher.comwikipedia.org The cerium salt is believed to increase the hardness of the borohydride reagent, favoring attack at the harder electrophilic center of the carbonyl group. organic-chemistry.orgwikipedia.org This method is known for its high chemoselectivity, often yielding the 1,2-reduction product exclusively. thermofisher.com

1,4-Reduction (Conjugate Reduction) : The selective reduction of the carbon-carbon double bond to a saturated ketone is termed a 1,4-reduction or conjugate reduction. This can be achieved through catalytic transfer hydrogenation using various metal catalysts. organic-chemistry.org For instance, using 2-propanol as a hydrogen donor in the presence of an iridium catalyst can selectively reduce the double bond. organic-chemistry.org

Complete Reduction : The reduction of both the carbonyl group and the carbon-carbon double bond to a saturated alcohol can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or ruthenium, often under hydrogen pressure. acs.orgyoutube.com The specific catalyst and reaction conditions can influence the stereochemistry of the resulting alcohol. acs.org

Summary of Reduction Methods for α,β-Unsaturated Ketones:

| Reduction Type | Reagent/Condition | Product |

| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) organic-chemistry.orgthermofisher.com | Allylic Alcohol |

| 1,4-Reduction | Catalytic Transfer Hydrogenation organic-chemistry.org | Saturated Ketone |

| Complete Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) acs.org | Saturated Alcohol |

Oxidative Transformations

The double bond in this compound is susceptible to oxidative reactions, leading to the formation of epoxides or cleavage products.

Epoxidation : The formation of an epoxy ketone can be achieved by treating the α,β-unsaturated ketone with an oxidizing agent. A common method is the Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions. nih.gov The reaction proceeds via the nucleophilic attack of a perhydroxyl anion on the β-carbon of the double bond. acs.org Catalytic systems, such as those using basic hydrotalcites, have been developed to facilitate this transformation under milder conditions. acs.org Asymmetric epoxidation can also be achieved using chiral catalysts. organic-chemistry.org

Oxidative Cleavage : More vigorous oxidation can lead to the cleavage of the carbon-carbon double bond. Ozonolysis is a powerful method for this transformation, where treatment with ozone (O₃) followed by a workup cleaves the double bond to form smaller carbonyl-containing fragments. libretexts.orglibretexts.org The nature of the workup (reductive or oxidative) determines whether aldehydes or carboxylic acids are formed from the alkene carbons. libretexts.org Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also effect oxidative cleavage. masterorganicchemistry.com

Detailed Mechanistic Pathways and Reaction Intermediates

The reactivity of this compound is governed by the interplay of electronic and steric factors, which dictate the pathways of various reactions.

The dual electrophilicity of the conjugated system is a central feature. Nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4- or conjugate addition). libretexts.org The outcome of this competition is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition due to the charge-controlled nature of the reaction. libretexts.org In contrast, "soft" nucleophiles, including enolates, amines, and Gilman reagents (lithium diorganocuprates), prefer 1,4-addition, which is an orbitally-controlled process. libretexts.orglibretexts.org

The 1,4-addition of a nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate. openstax.orglibretexts.org This enolate is a crucial intermediate that can be protonated on the α-carbon to yield the saturated ketone product. libretexts.org Alternatively, as seen in α,β-dialkylation reactions, this enolate can be trapped by another electrophile, such as an alkyl halide, leading to further functionalization. pressbooks.pub

In the case of epoxidation with hydroperoxides under basic conditions, the mechanism involves the initial 1,4-addition of the hydroperoxide to the enone. nih.gov The resulting enolate intermediate then undergoes an intramolecular SN2 reaction, where the enolate displaces the hydroxide (B78521) leaving group from the peroxide, forming the epoxide ring. nih.gov

The mechanistic understanding of these pathways and the ability to control the formation and reaction of key intermediates like enolates are fundamental to the synthetic utility of this compound and other α,β-unsaturated ketones.

Advanced Spectroscopic Elucidation and Analytical Methodologies for 1 Cyclohexylhex 1 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Cyclohexylhex-1-en-3-one are discussed below.

¹H NMR Spectroscopic Analysis and Coupling Patterns

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The vinylic protons (H-1 and H-2) are expected to appear in the downfield region of the spectrum, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the conjugated system. The proton at the α-position (H-2) would likely resonate at a lower field than the proton at the β-position (H-1) due to the electron-withdrawing effect of the carbonyl group. The coupling constant (J) between these two protons is expected to be in the range of 15-16 Hz, which is characteristic of a trans configuration.

The protons of the cyclohexyl ring are predicted to appear in the upfield region, generally between 1.0 and 2.2 ppm. The methine proton attached to the double bond (on the cyclohexyl ring) would be the most downfield of this group. The remaining methylene (B1212753) protons of the cyclohexyl ring will show complex overlapping multiplets.

The protons of the hexyl chain will also resonate in the upfield region. The methylene group adjacent to the carbonyl group (H-4) is expected to be a triplet around 2.5 ppm. The subsequent methylene groups (H-5) and the terminal methyl group (H-6) will appear progressively more upfield, with the methyl group appearing as a triplet around 0.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-1 | ~6.1 | Doublet | J = ~16 |

| H-2 | ~6.8 | Doublet of triplets | J = ~16, ~7 |

| H-4 | ~2.5 | Triplet | J = ~7.5 |

| H-5 | ~1.6 | Sextet | J = ~7.5 |

| H-6 | ~0.9 | Triplet | J = ~7.5 |

| Cyclohexyl-H (methine) | ~2.2 | Multiplet | |

| Cyclohexyl-H (methylene) | ~1.2-1.8 | Multiplet |

¹³C NMR Spectroscopic Analysis and Chemical Shifts

The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon (C-3) is expected to be the most downfield signal, typically in the range of 190-200 ppm. The olefinic carbons (C-1 and C-2) are predicted to appear between 125 and 150 ppm. The carbon of the cyclohexyl ring attached to the double bond will also be in this region. The remaining carbons of the cyclohexyl and hexyl chains will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~130 |

| C-2 | ~145 |

| C-3 | ~199 |

| C-4 | ~40 |

| C-5 | ~25 |

| C-6 | ~14 |

| Cyclohexyl-C (methine) | ~45 |

| Cyclohexyl-C (methylene) | ~25-35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment of this compound by establishing connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the vinylic protons H-1 and H-2. Similarly, correlations would be observed between the protons of the hexyl chain (H-4 with H-5, and H-5 with H-6) and within the cyclohexyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. For example, the signal for H-1 would correlate with the signal for C-1, H-4 with C-4, and so on. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the vinylic proton H-1 would be expected to show a correlation to the carbonyl carbon C-3 (a three-bond correlation). The protons on C-4 would also show a correlation to C-3 (a two-bond correlation).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Characteristic Vibrational Modes of Enones

The most characteristic vibrational modes for an α,β-unsaturated ketone like this compound are the C=O and C=C stretching vibrations.

C=O Stretch: The carbonyl group (C=O) of an enone typically shows a strong absorption in the IR spectrum in the range of 1650-1685 cm⁻¹. This is at a lower wavenumber compared to a saturated ketone due to the conjugation with the C=C double bond. In the Raman spectrum, this band is also expected to be present, though its intensity can vary.

C=C Stretch: The carbon-carbon double bond (C=C) stretch of the enone system usually appears as a medium to strong band in the IR spectrum around 1600-1640 cm⁻¹. This band is often strong in the Raman spectrum due to the polarizability of the double bond.

C-H Stretches: The vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and hexyl groups will appear just below 3000 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1665 (Strong) | 1665 (Medium) |

| C=C | Stretch | 1620 (Medium) | 1620 (Strong) |

| =C-H | Stretch | 3050 (Medium) | 3050 (Medium) |

| C-H (aliphatic) | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₂H₂₀O, which corresponds to a molecular weight of 180.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180. The fragmentation of α,β-unsaturated ketones is often characterized by several key pathways.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, this could lead to the loss of a propyl radical ([M-43]⁺) or a cyclohexylvinyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur. In this case, it would involve the transfer of a hydrogen from C-5 to the carbonyl oxygen, followed by cleavage of the C-3-C-4 bond, leading to a neutral enol fragment and a charged alkene.

Loss of the Cyclohexyl Group: Cleavage of the bond between the cyclohexyl ring and the enone system could lead to a fragment corresponding to the loss of a cyclohexyl radical ([M-83]⁺).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 180 | [C₁₂H₂₀O]⁺ (Molecular Ion) |

| 137 | [M - C₃H₇]⁺ |

| 97 | [M - C₆H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for characterizing α,β-unsaturated ketones like this compound due to the presence of a conjugated system involving the carbon-carbon double bond and the carbonyl group. fiveable.me This conjugation leads to the delocalization of π-electrons across the molecule, which in turn affects the energy required for electronic transitions. fiveable.melibretexts.org The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, two primary electronic transitions are of diagnostic importance. researchgate.net

The two principal electronic transitions observed in the UV-Vis spectrum of an α,β-unsaturated ketone are:

π → π (pi to pi star) transition:* This transition involves the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. hnue.edu.vnlibretexts.org Due to the extended conjugation in the enone system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated chromophores. libretexts.org This results in a strong absorption band (high molar absorptivity, ε) at a longer wavelength, typically in the range of 215-250 nm. libretexts.org

n → π (n to pi star) transition:* This involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to the π* antibonding orbital. uzh.chyoutube.com This transition is typically of lower energy than the π → π* transition, appearing at a longer wavelength (λmax ≈ 310-330 nm). However, it is a symmetry-forbidden transition, resulting in a much weaker absorption band (low molar absorptivity). uzh.chyoutube.com

Conjugation of the carbonyl group with the double bond shifts both the π → π* and n → π* absorption bands to longer wavelengths (a bathochromic or red shift) compared to their non-conjugated counterparts. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of substituents on the chromophore.

Table 1: Typical UV-Vis Absorption Data for α,β-Unsaturated Ketones

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| π → π* | 215 - 250 | High (>10,000) | Intense absorption band |

Complementary Spectroscopic Techniques in Structure Elucidation

While UV-Vis spectroscopy confirms the presence of the conjugated enone system in this compound, it does not provide a complete structural picture. For unambiguous structure elucidation, a combination of spectroscopic methods is essential, with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being paramount. researchgate.net

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of this compound (C12H20O). The fragmentation pattern observed in the mass spectrum offers further structural clues, revealing characteristic cleavages of the cyclohexyl and hexenone (B8787527) moieties, which helps in piecing together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, the ¹H NMR spectrum would show distinct signals for the vinylic protons on the α and β carbons, with their chemical shifts and coupling constants confirming the presence and stereochemistry of the double bond. libretexts.org Signals corresponding to the protons on the cyclohexyl ring and the alkyl chain would also be observed in their characteristic regions.

¹³C NMR (Carbon NMR): This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. The spectrum of this compound would show a characteristic downfield signal for the carbonyl carbon, as well as signals for the two sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the cyclohexyl ring and the alkyl chain.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC), respectively. These experiments are invaluable for definitively assigning all signals and confirming the complete connectivity of the molecule.

Together, the data from UV-Vis, MS, and various NMR experiments provide a comprehensive and unambiguous structural determination of this compound.

Theoretical and Computational Investigations of 1 Cyclohexylhex 1 En 3 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the stability of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and the energies of different conformations.

The flexibility of the cyclohexyl and hexenone (B8787527) fragments in 1-Cyclohexylhex-1-en-3-one allows for the existence of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com By identifying the lowest energy conformations, or energy minima, the most stable and thus most populated structures of the molecule at equilibrium can be determined.

Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can be used to systematically explore the potential energy surface of the molecule. For this compound, the key degrees of freedom would be the rotation around the single bond connecting the cyclohexyl ring and the hexenone chain, as well as the puckering of the cyclohexyl ring (chair, boat, twist-boat conformations) and the conformation of the hexenone chain.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Cyclohexyl Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 5.4 |

| 3 | Twist-Boat | - | 6.5 |

| 4 | Boat | - | 7.2 |

Note: These are hypothetical values intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and selectivity of chemical reactions. fiveable.mewikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.govyoutube.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a reaction.

For this compound, the HOMO is likely to be localized on the carbon-carbon double bond of the enone system, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is expected to have significant contributions from the carbonyl carbon and the β-carbon of the double bond, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. taylorandfrancis.com A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations can provide precise energies and visualizations of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily located on the C=C bond of the enone. |

| LUMO | -1.5 | Primarily located on the C=O and β-carbon of the enone. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate reactivity. |

Note: These are hypothetical values intended for illustrative purposes.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, intermediates and transition states can be identified, providing a comprehensive understanding of the reaction mechanism.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.orgmuni.cz For a chemical reaction, the PES connects the reactants, transition states, intermediates, and products. The reaction pathway of lowest energy on the PES is the most likely mechanism.

For reactions involving this compound, such as Michael additions or Diels-Alder reactions, computational methods can be used to map the PES. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. The highest point on the lowest-energy path between reactants and products corresponds to the transition state, and its energy determines the activation energy of the reaction.

Computational studies can also be used to investigate the role of catalysts in reactions of this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the stereoselectivity or regioselectivity of the reaction.

For example, in a catalyzed Michael addition to this compound, calculations could be performed to compare the energies of the transition states leading to different stereoisomers. The transition state with the lower energy will correspond to the major product, thus allowing for the prediction of the reaction's stereochemical outcome.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uu.nlmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in various solvents. These simulations can reveal the timescales of conformational changes, such as the chair-flip of the cyclohexyl ring, and the preferred conformations in solution. This information is crucial for understanding how the molecule's shape and dynamics influence its reactivity and interactions with other molecules.

Applications of 1 Cyclohexylhex 1 En 3 One in Complex Molecular Synthesis

Building Block in the Synthesis of Natural Products and Bioactive Molecules

While direct applications of 1-Cyclohexylhex-1-en-3-one in the total synthesis of specific natural products are not extensively documented in readily available literature, the cyclohexenone core is a ubiquitous structural motif in a vast array of biologically active compounds. manchester.ac.uk The principles of its reactivity can be extrapolated to understand its potential as a key intermediate. For instance, cyclohexenone derivatives are crucial in the synthesis of steroids, terpenoids, and alkaloids. wikipedia.org The presence of the cyclohexyl group at the 1-position of this compound can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral natural products.

The general strategy involves utilizing the cyclohexenone framework for the construction of polycyclic systems. The enone functionality provides a handle for further chemical transformations, including conjugate additions, cycloadditions, and functional group interconversions, which are essential steps in the elaboration of complex natural product skeletons.

Table 1: Examples of Natural Product Classes Containing the Cyclohexenone Moiety

| Natural Product Class | Representative Example | Biological Activity |

| Steroids | Cortisone | Anti-inflammatory |

| Terpenoids | (+)-Fawcettimine | Acetylcholinesterase inhibitor |

| Alkaloids | Morphine | Analgesic |

This table illustrates the importance of the cyclohexenone core, a key feature of this compound, in various classes of bioactive natural products.

Precursor for Heterocyclic Compounds

The reactivity of α,β-unsaturated ketones like this compound makes them valuable precursors for the synthesis of a diverse range of heterocyclic compounds. The electrophilic nature of the double bond and the carbonyl carbon allows for reactions with various nucleophiles, leading to the formation of nitrogen-, oxygen-, and sulfur-containing rings.

For example, reaction with hydrazines can yield pyrazoline derivatives, while condensation with ureas or thioureas can lead to the formation of pyrimidine-based heterocycles. Furthermore, Michael addition of a nucleophile to the β-position, followed by an intramolecular cyclization, is a common strategy for constructing various heterocyclic systems. The specific substitution pattern of this compound can be exploited to synthesize specifically functionalized heterocycles with potential biological activities.

Role in Cascade Reactions and Annulation Sequences (e.g., Robinson Annulation)

One of the most significant applications of cyclohexenones in organic synthesis is their participation in annulation reactions, particularly the Robinson annulation. wikipedia.orgmasterorganicchemistry.com This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. libretexts.org

In the context of this compound, it can act as the Michael acceptor. An enolate, typically from a ketone or a β-dicarbonyl compound, would add to the β-position of the cyclohexenone. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to furnish a bicyclic or polycyclic system. researchgate.net The cyclohexyl substituent would ultimately be positioned on the newly formed ring system, influencing its conformational properties.

The Robinson annulation is a classic example of a cascade reaction, where multiple bonds are formed in a single synthetic operation without the isolation of intermediates. researchgate.net This approach is highly efficient and atom-economical, making it a cornerstone in the synthesis of complex cyclic molecules, including steroids and other natural products. wikipedia.org

Table 2: Key Steps of the Robinson Annulation

| Step | Reaction Type | Description |

| 1 | Michael Addition | An enolate adds to the β-carbon of an α,β-unsaturated ketone. |

| 2 | Intramolecular Aldol Condensation | The resulting 1,5-dicarbonyl compound undergoes an intramolecular cyclization. |

| 3 | Dehydration | The β-hydroxy ketone formed in the aldol condensation is often dehydrated to yield a cyclohexenone. |

This table outlines the fundamental transformations involved in the Robinson annulation, a key reaction for compounds like this compound.

Development of Novel Synthetic Reagents and Methodologies Utilizing this compound

The unique reactivity of this compound also lends itself to the development of new synthetic methods and reagents. As a versatile scaffold, it can be modified to introduce various functional groups, leading to the creation of novel building blocks for organic synthesis.

For instance, derivatization of the carbonyl group or the double bond can lead to new reagents for cycloaddition reactions or asymmetric catalysis. The development of enantioselective conjugate addition reactions to substituted cyclohexenones is an active area of research, and this compound could serve as a model substrate in such studies. By exploring the reactivity of this compound under different reaction conditions and with various catalysts, new and efficient synthetic transformations can be discovered, further expanding the toolkit of synthetic organic chemists.

Future Research Directions and Emerging Trends

Asymmetric Synthesis of Chiral Derivatives of 1-Cyclohexylhex-1-en-3-one

The synthesis of complex chiral molecules is a primary objective in modern organic chemistry, particularly for applications in pharmaceuticals and natural product synthesis. nih.gov The creation of stereocontrolled, functionalized cyclohexane (B81311) derivatives, which are common motifs in bioactive compounds, presents a significant challenge due to the exponential increase in possible stereoisomers with each new stereocenter. nih.gov Future research will likely focus on developing highly efficient organocatalytic domino or cascade reactions to construct complex chiral derivatives from simple precursors like this compound. nih.gov

A significant area of development is the use of chiral organocatalysts to achieve high enantioselectivity. For instance, cinchona alkaloid-derived catalysts have been successfully employed for the highly enantioselective peroxidation of α,β-unsaturated ketones. organic-chemistry.orgnih.gov This reaction pathway competes with the classic epoxidation, and the catalyst not only induces high enantioselectivity but also influences the reaction intermediate to favor peroxidation over the intramolecular cyclization that leads to epoxides. organic-chemistry.orgnih.gov By tuning reaction conditions, such as temperature, the same catalytic system can be directed to selectively produce either chiral peroxides or chiral epoxides. organic-chemistry.org These chiral peroxides are valuable as they can be readily converted into other important chiral building blocks, such as β-hydroxy ketones. nih.gov

The development of one-pot sequential reactions is another promising trend. Research has demonstrated that a low loading of a bifunctional amino-squaramide catalyst, followed by an achiral base, can produce highly substituted cyclohexane derivatives with multiple stereogenic centers in excellent yields and stereoselectivities. nih.gov These methods can even be scaled up without a loss of efficiency, highlighting their practical potential. nih.gov

| Catalytic Approach | Catalyst Type | Transformation | Key Advantages |

| Organocatalysis | Cinchona Alkaloid Derivatives | Enantioselective Peroxidation/Epoxidation | Metal-free, tunable selectivity, access to chiral peroxides and epoxides. organic-chemistry.orgnih.gov |

| Organocatalysis | Amino-squaramide | Michael–Michael–1,2-addition Sequence | One-pot synthesis of complex cyclohexanes with multiple stereocenters, low catalyst loading. nih.gov |

| Metal Catalysis | Chiral Copper Complexes | Enantioselective Domino Reactions | High efficiency in constructing polycyclic systems with excellent enantioselectivity. mdpi.com |

| Chiral Auxiliaries | Thiazolidin-2-ones | Asymmetric Aldol (B89426) Reactions | Provides high diastereoselectivity in carbon-carbon bond formation. scielo.org.mx |

Photochemical and Electrochemical Transformations of Enone Systems

Emerging trends in synthetic chemistry increasingly leverage alternative energy sources like light and electricity to drive chemical reactions. These methods can offer unique reactivity and improved sustainability compared to traditional thermal methods.

Electrochemical Transformations: Electrochemical techniques are recognized for their inherent sustainability as effective methods for conducting redox reactions. nih.gov The electrochemical hydrogenation of enones using a proton-exchange membrane (PEM) reactor is a notable advancement. nih.gov This system allows for the smooth reduction of the enone under mild conditions, and crucially, the reaction outcome can be controlled by the choice of the cathode catalyst. nih.gov Using a Palladium on carbon (Pd/C) cathode selectively yields the saturated ketone, whereas an Iridium on carbon (Ir/C) cathode leads to the formation of the saturated alcohol. nih.gov This high degree of chemoselectivity, achieved by simply changing the catalyst in an environmentally benign process, represents a significant advantage. nih.gov The PEM reactor itself acts as the supporting electrolyte, electrode, and catalyst support, eliminating the need for additional electrolytes and simplifying the reaction setup. nih.gov

Conversely, electrochemical methods can also be used for desaturation, converting saturated ketones into α,β-unsaturated ketones. nih.gov This process, which involves the formal removal of two hydrogen atoms, is a fundamental organic oxidation. nih.gov Electrochemically driven desaturation provides an operationally simple and scalable pathway that avoids the reliance on transition metals like palladium or stoichiometric reagents based on iodine, bromine, or selenium, which are common in traditional methods like the Saegusa-Ito reaction. nih.gov

Photochemical Transformations: The enone moiety is a classic chromophore in organic photochemistry. Future research on this compound will likely explore its photochemical reactivity, which can lead to complex molecular architectures that are difficult to access through ground-state reactions. Key transformations for enones include:

[2+2] Cycloadditions: The photochemical excitation of the enone can promote cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings (the Paternò–Büchi reaction).

Isomerization: Irradiation can induce cis-trans isomerization of the double bond.

Rearrangements: Enone systems can undergo various photochemical rearrangements, such as the lumiketone rearrangement, to yield novel isomeric structures.

Investigating these pathways for this compound could provide rapid access to diverse and structurally complex derivatives.

Sustainable and Green Chemistry Approaches to Synthesis and Reactions

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming central to synthetic chemistry. mdpi.com

One of the primary green approaches involves the development of advanced catalytic systems that replace stoichiometric reagents or toxic and expensive metals. mdpi.com The use of electrochemical methods, where electrons serve as the primary reagent, is a prime example of an innately sustainable technique. nih.gov This avoids waste from consumed chemical oxidants or reductants.

Another key trend is the replacement of precious metal catalysts (e.g., palladium, rhodium, iridium) with catalysts based on earth-abundant and less toxic metals. mdpi.comacs.org For example, novel copper-catalyzed methods have been developed for the chemoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. These reactions proceed without requiring hydrogen gas or stoichiometric metal hydrides and can use water as the ultimate source of hydrogen atoms, representing a highly efficient and green strategy. Similarly, well-defined manganese(I) pincer complexes have been shown to be effective catalysts for the chemoselective hydrogenation of enones, tolerating a wide variety of functional groups that are often problematic in other systems. acs.org

The use of organocatalysis, which avoids metals entirely, is another cornerstone of green chemistry in this field. organic-chemistry.orgnih.gov Furthermore, exploring alternative reaction media, such as water, is a continuing goal to reduce reliance on volatile organic solvents. researchgate.net

| Green Chemistry Strategy | Example Application for Enones | Sustainability Benefit |

| Use of Electrons as Reagents | Electrochemical hydrogenation or desaturation. nih.govnih.gov | Reduces need for chemical redox agents, minimizes waste. |

| Earth-Abundant Metal Catalysis | Manganese(I) or Copper(I) catalyzed hydrogenation. acs.org | Replaces expensive and toxic precious metals, improves cost-effectiveness. |

| Organocatalysis | Enantioselective peroxidation using cinchona alkaloid catalysts. organic-chemistry.org | Avoids metal contamination in products, often biodegradable catalysts. |

| Atom Economy | Domino/Cascade Reactions. nih.gov | Multiple bonds are formed in a single operation, reducing steps and waste. |

| Alternative Solvents | Three-component reactions in water. researchgate.net | Reduces reliance on volatile organic compounds (VOCs). |

Advanced Catalytic Systems for Specific Transformations of this compound

The design of novel catalysts with superior activity, selectivity, and stability is crucial for advancing the chemistry of this compound. Research is moving beyond traditional catalysts to highly tailored systems for specific chemical transformations.

One such advanced system is the use of a well-defined manganese(I) pincer complex, [(PCNHCP)Mn(CO)2H], for the chemoselective hydrogenation of the double bond in α,β-unsaturated ketones. acs.org This catalyst is notable for its broad functional group tolerance, including halides, esters, amides, and nitriles, which often interfere with other catalytic systems. acs.org The reaction proceeds without the need for external additives like a base and is effective even at ambient hydrogen pressure for many substrates. acs.org Mechanistic studies suggest a non-cooperative, outer-sphere hydride transfer mechanism, which contributes to its unique reactivity profile. acs.org

In the realm of electrochemistry, the integrated PEM reactor represents an advanced catalytic system. nih.gov The ability to deposit different metal catalysts (e.g., Pd/C or Ir/C) onto the membrane electrode assembly allows for a "plug-and-play" approach to chemoselective reductions. nih.gov The system's design, which combines the electrolyte and catalyst support, is a sophisticated method for achieving clean and highly selective organic transformations under mild conditions. nih.gov

Organocatalysis has also seen the development of advanced systems. Bifunctional catalysts, such as the amino-squaramides used for inducing complex cascade reactions, are designed to activate multiple components of a reaction simultaneously to control stereochemistry across several newly formed bonds. nih.gov Similarly, the cinchona alkaloid catalysts used in peroxidation reactions demonstrate advanced design by not only creating a chiral environment but also by steering the reaction down a less common pathway (peroxidation) over a more kinetically favorable one (epoxidation). nih.gov

| Catalytic System | Catalyst | Transformation | Key Features |

| Homogeneous Metal Catalysis | [(PCNHCP)Mn(CO)2H] | Chemoselective Hydrogenation | Earth-abundant metal, high functional group tolerance, additive-free. acs.org |

| Heterogeneous Electrocatalysis | Pd/C or Ir/C in PEM Reactor | Selective Electrochemical Hydrogenation | Tunable chemoselectivity (ketone vs. alcohol), green (uses electrons), mild conditions. nih.gov |

| Organocatalysis | Cinchona Alkaloid Derivatives | Asymmetric Peroxidation | Metal-free, pathway selection, high enantioselectivity. nih.gov |

| Bifunctional Organocatalysis | Amino-squaramide | Asymmetric Domino Reactions | Low catalyst loading, one-pot synthesis of complex molecules with multiple stereocenters. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.